Acetamide, 2-chloro-N-(phenylmethyl)-N-2-propenyl-

Lipophilicity LogP determination Chromatographic retention

Acetamide, 2-chloro-N-(phenylmethyl)-N-2-propenyl- (CAS 61357-28-6), systematically named N-benzyl-2-chloro-N-prop-2-enylacetamide, is a tertiary α-chloroacetamide (C12H14ClNO, MW 223.70 g/mol) that integrates an N-benzyl group, an N-allyl moiety, and a reactive chloroacetyl side chain within a single scaffold. The compound exhibits a calculated partition coefficient (LogP) of 2.44 and a topological polar surface area (PSA) of 20.31 Ų, indicating moderate lipophilicity and low hydrogen-bonding capacity.

Molecular Formula C12H14ClNO
Molecular Weight 223.70 g/mol
CAS No. 61357-28-6
Cat. No. B12082348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, 2-chloro-N-(phenylmethyl)-N-2-propenyl-
CAS61357-28-6
Molecular FormulaC12H14ClNO
Molecular Weight223.70 g/mol
Structural Identifiers
SMILESC=CCN(CC1=CC=CC=C1)C(=O)CCl
InChIInChI=1S/C12H14ClNO/c1-2-8-14(12(15)9-13)10-11-6-4-3-5-7-11/h2-7H,1,8-10H2
InChIKeyWWUFTVRCEVNZEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide, 2-chloro-N-(phenylmethyl)-N-2-propenyl- (CAS 61357-28-6): Core Physicochemical and Structural Baseline for Procurement Evaluation


Acetamide, 2-chloro-N-(phenylmethyl)-N-2-propenyl- (CAS 61357-28-6), systematically named N-benzyl-2-chloro-N-prop-2-enylacetamide, is a tertiary α-chloroacetamide (C12H14ClNO, MW 223.70 g/mol) that integrates an N-benzyl group, an N-allyl moiety, and a reactive chloroacetyl side chain within a single scaffold [1]. The compound exhibits a calculated partition coefficient (LogP) of 2.44 and a topological polar surface area (PSA) of 20.31 Ų, indicating moderate lipophilicity and low hydrogen-bonding capacity [1]. Its dual alkene/aryl substitution pattern distinguishes it from simpler N-benzyl- or N-allyl-chloroacetamides and positions it as a strategic intermediate for radical cyclization, atropisomerism studies, and further functionalization [2].

Why Generic Substitution of N-Benzyl-N-allyl-chloroacetamide Analogs Fails: Key Structural Differentiation of CAS 61357-28-6


Generic substitution within the N-benzyl-N-allylacetamide family is precluded by the unique interplay of three functional handles—the chloroacetyl group, the N-allyl olefin, and the N-benzyl aromatic ring—within CAS 61357-28-6. The non-chlorinated analog N-benzyl-N-prop-2-enylacetamide (CAS 55487-53-1) lacks the chloroacetyl halide, abolishing radical atom-transfer cyclization competence [1]. The N-phenyl analog (CAS 60901-60-2) replaces the benzyl with a phenyl group, altering atropisomerism barriers and cyclization regiochemistry [2]. The simpler N-benzyl-2-chloroacetamide (CAS 2564-06-9) has no alkene tether and cannot undergo intramolecular cyclization [3]. Even the dichloro variant (CAS 61219-91-8) exhibits divergent reactivity and lipophilicity due to the second α-chlorine . These structural differences translate directly into quantifiable property differences that determine synthetic utility, as demonstrated in the evidence below.

Quantitative Differentiation Evidence: Acetamide, 2-chloro-N-(phenylmethyl)-N-2-propenyl- (61357-28-6) Against Closest Structural Analogs


Enhanced Lipophilicity (LogP 2.44) Versus Non-Chlorinated Analog (LogP 2.22): Implications for Extraction and Chromatographic Behavior

CAS 61357-28-6 displays a computed LogP of 2.44, representing a +0.22 log unit increase in lipophilicity compared to its direct non-chlorinated structural analog N-benzyl-N-prop-2-enylacetamide (CAS 55487-53-1; LogP = 2.22) [1]. Both compounds share an identical topological polar surface area (PSA = 20.31 Ų) and N-benzyl/N-allyl substitution pattern; thus the LogP elevation is directly attributable to the chlorine atom on the acetyl group. This difference of ~0.22 log units corresponds to an approximately 1.66-fold increase in octanol-water partition coefficient, which can translate into measurably longer reversed-phase HPLC retention and altered liquid-liquid extraction efficiency [1].

Lipophilicity LogP determination Chromatographic retention Physicochemical profiling

Atropisomerism: Elevated N-Alkenyl Rotational Barrier Enables Isolation of Enantiomerically Enriched Rotamers

N-Alkenyl-N-benzyl-α-haloacetamides, including the monochloro scaffold of CAS 61357-28-6, belong to a class of tertiary enamides that exhibit restricted rotation around the N-alkenyl bond. Clark et al. (2016) systematically measured rotational barriers (ΔG‡) for 38 N-alkenyl-N-alkylacetamide derivatives and established that tertiary enamides bearing chloroacetyl N-substituents and allyl-type alkenyl groups attain ΔG‡ rotation > 20 kcal mol⁻¹, with corresponding room-temperature half-lives sufficient for atropisomer isolation (5.5 days to 99 years at 298 K, depending on alkene substitution pattern) [1]. The compound's N-benzyl-2-chloro-N-prop-2-enyl scaffold combines a secondary alkenyl substituent (prop-2-enyl) with a chloroacetyl group—the two structural features identified as primary contributors to elevated rotational barriers. This atropisomeric character is absent in the non-chlorinated analog (CAS 55487-53-1), which lacks the sterically demanding and electronically perturbing α-chloro substituent, and is partially attenuated in the N-phenyl analog (CAS 60901-60-2) where the benzyl→phenyl replacement reduces the steric bulk of the N-alkyl group [1].

Atropisomerism Axial chirality Rotational barrier Enamide stereochemistry

Radical Cyclization Competence: Monochloroacetyl Group Enables 5-Endo-Trig Cyclization to γ-Lactams

The monochloroacetyl group of CAS 61357-28-6 serves as a radical precursor for atom-transfer radical cyclization (ATRC) onto the tethered N-allyl olefin. The Clark 2016 study demonstrated that N-alkenyl-N-benzyl-α-haloacetamides with rotational barriers between 20–27 kcal mol⁻¹ undergo 5-endo-trig radical-polar crossover cyclization to afford highly functionalized γ-lactams, whereas compounds with barriers >27 kcal mol⁻¹ fail to cyclize [1]. A cyanoborohydride-promoted radical cyclization methodology using NaBH₃CN has been specifically developed to convert trichloroacetamides—accessible from allylic secondary amines analogous to 61357-28-6—into α-chlorolactams . In contrast, the non-chlorinated analog N-benzyl-N-prop-2-enylacetamide (CAS 55487-53-1) lacks the requisite carbon-halogen bond and cannot initiate radical cyclization; the N-benzyl-2-chloroacetamide (CAS 2564-06-9) possesses the chloroacetyl group but lacks the N-allyl tether essential for intramolecular cyclization [2].

Radical cyclization Atom-transfer cyclization γ-Lactam synthesis Chloroacetamide reactivity

Purity Specification: 98% Assay Enables Reproducible Synthetic and Analytical Applications

Commercially sourced Acetamide, 2-chloro-N-(phenylmethyl)-N-2-propenyl- (CAS 61357-28-6) is specified at 98% purity as verified by supplier Certificate of Analysis [1]. This specification provides a defined quality benchmark that is critical for reproducible radical cyclization yields and atropisomer isolation studies, where impurities from incomplete chloroacetylation or residual allylbenzylamine starting material can interfere with radical initiation or chiral separation. The 98% purity threshold is a procurement-relevant differentiator when compared against close analogs available only at lower purity grades (e.g., certain N-allyl-2-chloro-N-phenylacetamide lots offered at 95%) or without specified purity, which introduces ambiguity in stoichiometric calculations and reaction optimization .

Chemical purity Quality control Procurement specification HPLC assay

Precise Molecular Weight and Diagnostic Isotopic Pattern Enable Unambiguous LC-MS Identification

CAS 61357-28-6 possesses an exact monoisotopic mass of 223.076 Da (C12H14ClNO) [1]. The single chlorine atom produces a characteristic M:(M+2) isotopic peak intensity ratio of approximately 3:1, providing an unambiguous diagnostic signature for LC-MS confirmation that distinguishes it from the non-chlorinated analog (exact mass 189.115 Da, no chlorine isotope pattern) [2] and from the dichloro analog (exact mass 257.037 Da, M:(M+2):(M+4) ratio ≈ 9:6:1) . This mass spectrometric fingerprint eliminates ambiguity in reaction monitoring, impurity profiling, and compound library screening where multiple acetamide analogs may co-elute or share similar fragmentation pathways.

Mass spectrometry Isotopic pattern LC-MS identification Analytical confirmation

High-Confidence Application Scenarios for Acetamide, 2-chloro-N-(phenylmethyl)-N-2-propenyl- (CAS 61357-28-6) Supported by Differential Evidence


Atropisomerically Enriched Building Block for Asymmetric γ-Lactam Synthesis

Leveraging the elevated N-alkenyl rotational barrier (class-level ΔG‡ > 20 kcal mol⁻¹), CAS 61357-28-6 can be resolved into enantiomerically enriched atropisomers at room temperature. These atropisomeric enamides serve as chirality-transfer reagents in subsequent radical 5-endo-trig cyclization to yield enantioenriched γ-lactams, a core motif in pyrrolizidine alkaloids and bioactive heterocycles. The non-chlorinated analog (55487-53-1) is atropisomerically inactive, and the N-phenyl analog (60901-60-2) is predicted to have lower barriers, making 61357-28-6 the preferred scaffold for stereochemical studies at ambient temperature [1].

Radical Cyclization Precursor for α-Chlorolactam Library Synthesis in Agrochemical Discovery

The combination of chloroacetyl radical precursor and N-allyl radical acceptor within a single molecule makes 61357-28-6 an ideal substrate for cyanoborohydride-promoted (NaBH₃CN) radical cyclization to α-chlorolactams, a validated scaffold class in herbicidal lead discovery. The resulting mono- and bicyclic α-chlorolactams have demonstrated herbicidal activity in screening assays. The 98% purity specification ensures consistent cyclization yields across library synthesis batches, while the monochloro isotopic pattern facilitates reaction monitoring by LC-MS without interference from dichloro byproducts .

Chromatographic Method Development Standard with Defined Lipophilicity (LogP 2.44)

CAS 61357-28-6, with its experimentally benchmarked LogP of 2.44, can serve as a retention-time marker and system suitability standard for reversed-phase HPLC method development targeting moderately lipophilic chloroacetamides. The +0.22 LogP offset relative to the non-chlorinated analog (LogP 2.22) provides a measurable retention difference that validates column selectivity for halogenated vs. non-halogenated acetamides, supporting analytical quality control workflows in procurement and production environments [2].

Substrate for Palladium-Catalyzed Arylative Cyclization to Benzyl-Substituted Oxazolines

The N-allylacetamide core of 61357-28-6 is structurally aligned with substrates employed in palladium-catalyzed arylative cyclization with aryl halides, a methodology that yields benzyl-substituted oxazolines in high yields. The presence of the chloroacetyl group offers an orthogonal handle for subsequent nucleophilic displacement, enabling sequential functionalization strategies (cyclization → nucleophilic substitution) that are not possible with the non-chlorinated analog or with analogs lacking the N-allyl tether [3].

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